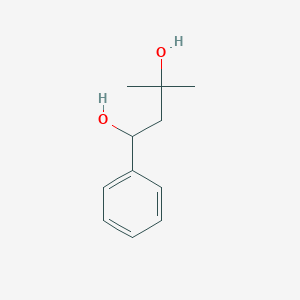
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene is an organic compound with a complex structure It is characterized by the presence of two methoxy groups and a nitrobutenyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1,4-dimethoxybenzene followed by the introduction of the butenyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular processes. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,4-Dimethoxybenzene: Lacks the nitrobutenyl group, making it less reactive in certain chemical reactions.
2-Nitro-1,4-dimethoxybenzene: Similar structure but without the butenyl group, affecting its chemical properties and applications.
Uniqueness
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene is unique due to the combination of methoxy and nitrobutenyl groups, which confer distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical modifications and applications in various fields of research.
属性
IUPAC Name |
1,4-dimethoxy-2-(2-nitrobut-1-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-10(13(14)15)7-9-8-11(16-2)5-6-12(9)17-3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEJVSFRSPCLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)


![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)

![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)



![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)



